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Compound of Interest

Compound Name: benzene;chromium

Cat. No.: B072933

A Spectroscopic Guide to Mono- and Bis-
Chromium Tricarbonyl Complexes of Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of mono- and bis-chromium
tricarbonyl complexes of biphenyl, specifically (n®-biphenyl)tricarbonylchromium and p-(n®:n®)-
biphenyl-bis(tricarbonylchromium). The addition of one or two chromium tricarbonyl moieties to
the biphenyl scaffold significantly alters its electronic and structural properties, which can be
effectively probed using various spectroscopic techniques. This comparison is essential for
researchers working with these and similar organometallic complexes in fields such as organic
synthesis, catalysis, and materials science.

Spectroscopic Data Comparison

The coordination of the electron-withdrawing Cr(CO)s group(s) to the biphenyl 1t-system
induces notable shifts in the spectroscopic signatures of the molecule. These changes provide
valuable insights into the electronic structure and bonding within the complexes. The following
tables summarize the key spectroscopic data for uncomplexed biphenyl and its mono- and bis-
chromium tricarbonyl derivatives.

Table 1: *H and 3C NMR Spectroscopic Data
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Compound 'H NMR (6, ppm) 3C NMR (9, ppm)

Biphenyl 7.34 (1), 7.44 (1), 7.60 (d) 127.2,127.3,128.8, 141.2
Coordinated Ring: 5.2-5.6 Coordinated Ring: ~90-

(n®-Biphenyl)Cr(CO)s (m)Uncoordinated Ring: ~7.3- 95Uncoordinated Ring: ~127-
7.5 (m) 138CO0: ~234

Coordinated Rings: ~92-96CO:

M-(n®:n®)-Biphenyl-[Cr(CO)s]z ~5.3-5.7 (m) 933

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument
frequency. The data for the complexed species are typical ranges observed for such
compounds.

Table 2: Infrared and UV-Visible Spectroscopic Data

Compound IR v(CO) (cm™?) UV-Vis Amax (nm)
Biphenyl N/A ~250
(n®-Biphenyl)Cr(CO)s ~1970, ~1890 ~320 (MLCT band)
M-(n®:n®)-Biphenyl-[Cr(CO)s]z ~1980, ~1910 ~325 (MLCT band)

Note: The IR spectra of the chromium complexes are characterized by strong absorptions in
the carbonyl stretching region. The UV-Vis spectra show a characteristic metal-to-ligand charge
transfer (MLCT) band.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic
characterization of the title compounds.

Synthesis of (n°-Biphenyl)tricarbonylchromium and p-
(n°:n®)-Biphenyl-bis(tricarbonylchromium)
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These complexes are typically synthesized by the direct reaction of biphenyl with chromium
hexacarbonyl, Cr(CO)e. The ratio of reactants and reaction time can be adjusted to favor the
formation of the mono- or bis-complex.

Materials:

Biphenyl

Chromium hexacarbonyl (Cr(CO)e)

High-boiling point ether solvent (e.g., di-n-butyl ether)

Tetrahydrofuran (THF)

Inert gas (Argon or Nitrogen)

Standard Schlenk line glassware

Procedure for Mono-complex:

 In a flame-dried Schlenk flask under an inert atmosphere, a mixture of di-n-butyl ether and
THF (typically in a 9:1 or 10:1 ratio) is prepared.

e Biphenyl and a stoichiometric equivalent or slight excess of Cr(CO)s are added to the solvent
mixture.

o The reaction mixture is heated to reflux (around 140 °C) with vigorous stirring. The reaction
is monitored by TLC or other suitable methods.

o Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The resulting solid is purified by column chromatography on silica gel to yield the yellow
crystalline mono-complex.

Procedure for Bis-complex:
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e The procedure is similar to the synthesis of the mono-complex, but a larger excess of
Cr(CO)s (typically 2.5 to 3 equivalents) and longer reaction times are employed.

e The reaction mixture is worked up in the same manner, and the bis-complex is isolated and
purified by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Samples are prepared by dissolving a few milligrams of the complex in
a deuterated solvent (e.g., CDCls, CeDs, or acetone-ds) in an NMR tube under an inert
atmosphere to prevent decomposition.

'H NMR: Spectra are recorded on a 300 or 400 MHz spectrometer. The upfield shift of the
protons on the coordinated ring(s) compared to uncomplexed biphenyl is a key diagnostic
feature.

13C NMR: Proton-decoupled 3C NMR spectra are recorded. The signals for the carbon
atoms of the coordinated ring are shifted significantly upfield to around 90-95 ppm. The
carbonyl carbons appear far downfield, typically around 230-240 ppm.

Infrared (IR) Spectroscopy:

Sample Preparation: Samples can be analyzed as a KBr pellet or as a solution in a suitable
solvent (e.g., hexane or dichloromethane) in an IR-transparent cell.

Data Acquisition: Spectra are recorded on an FTIR spectrometer. The key diagnostic peaks
are the strong C-O stretching bands between 1800 and 2000 cm~*. The number and position
of these bands provide information about the symmetry of the Cr(CO)s group.

UV-Visible (UV-Vis) Spectroscopy:

o Sample Preparation: A dilute solution of the complex in a UV-transparent solvent (e.g.,
cyclohexane or methanol) is prepared in a quartz cuvette.

o Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm. The
characteristic feature for these complexes is the broad and intense metal-to-ligand charge
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transfer (MLCT) band in the near-UV region.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and comparative
spectroscopic analysis of mono- and bis-chromium tricarbonyl complexes of biphenyl.
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Caption: Synthetic and analytical workflow.

¢ To cite this document: BenchChem. [Spectroscopic comparison of mono- and bis-chromium
tricarbonyl complexes of biaryls]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b072933#spectroscopic-comparison-of-mono-and-bis-
chromium-tricarbonyl-complexes-of-biaryls]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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